1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
CAS No.: 24134-67-6
Cat. No.: VC8258350
Molecular Formula: C9H11N3O3S
Molecular Weight: 241.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24134-67-6 |
|---|---|
| Molecular Formula | C9H11N3O3S |
| Molecular Weight | 241.27 g/mol |
| IUPAC Name | 1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide |
| Standard InChI | InChI=1S/C9H11N3O3S/c1-11-7-4-3-6(16(10,14)15)5-8(7)12(2)9(11)13/h3-5H,1-2H3,(H2,10,14,15) |
| Standard InChI Key | LNMRRGFCIHIANW-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)N)N(C1=O)C |
| Canonical SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)N)N(C1=O)C |
Introduction
Chemical Structure and Properties
Structural Features
The compound’s structure includes:
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Benzimidazole core: A fused bicyclic system with nitrogen atoms at positions 1 and 3.
-
Methyl groups: At the 1- and 3-positions, enhancing lipophilicity and stability.
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Sulfonamide group: A polar, hydrogen-bonding capable moiety at position 5, critical for biological interactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁N₃O₃S | |
| Molecular Weight | 241.27 g/mol | |
| Melting Point | 227–228°C | |
| SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)N)N(C1=O)C | |
| InChI Key | LNMRRGFCIHIANW-UHFFFAOYSA-N |
Synthesis Methods
Key Synthetic Routes
The synthesis typically involves two stages:
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Formation of the benzimidazole core: Condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
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Introduction of the sulfonamide group: Sulfonylation at the 5-position.
Core Synthesis
A common method involves reacting 1,3-dimethyl-2H-benzo[d]imidazol-2-one with chlorosulfonic acid to generate the sulfonyl chloride intermediate (CAS 24134-65-4), followed by amination with ammonia or amines .
Industrial Scalability
Continuous flow synthesis and automated reactors are employed to optimize yield and reduce waste. These methods maintain purity (>97%) and enable bulk production .
Chemical Reactivity
Functional Group Transformations
The sulfonamide group undergoes nucleophilic substitution, while the benzimidazole ring participates in electrophilic aromatic substitution.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | Sulfone derivatives |
| Reduction | LiAlH₄ (anhydrous ether) | Amine derivatives |
| Substitution | NH₃ or amines (base) | N-substituted sulfonamides |
Biological and Pharmacological Applications
Antimicrobial Activity
The compound inhibits UDP-N-acetylmuramate-L-alanine ligase (MurC), a key enzyme in peptidoglycan biosynthesis. Virtual screening identified it as a potential inhibitor of Pseudomonas aeruginosa MurC, validated in vitro .
Structure-Activity Relationship (SAR)
Key Modifications
| Modification Site | Example | Biological Impact |
|---|---|---|
| 5-Sulfonamide | Sulfonamide → Sulfone | Reduced solubility, altered potency |
| 1,3-Methyl groups | Demethylation | Decreased lipophilicity |
| N-Substitution | N-(3-trifluoromethylphenyl) | Enhanced membrane permeability |
| Risk | Description | Precaution |
|---|---|---|
| Corrosive | Causes severe skin/eye irritation | Wear gloves, goggles |
| Respiratory irritant | May cause coughing, shortness of breath | Use in fume hood |
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